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Cat. No.: B15487787 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals engaged in

the reactive sputtering of Aluminum-Molybdenum (Al-Mo) targets. The following information is

designed to help users identify, understand, and mitigate target poisoning to ensure stable and

reproducible deposition processes.

Frequently Asked Questions (FAQs)
Q1: What is target poisoning in the context of Al-Mo reactive sputtering?

A1: Target poisoning is a phenomenon that occurs during reactive sputtering where a

compound layer, such as an oxide or nitride, forms on the surface of the Al-Mo target.[1][2] This

compound layer has a lower sputter yield than the metallic target material, leading to a

significant drop in the deposition rate.[3] It also affects the electrical properties of the target

surface, which can lead to process instabilities like arcing.[4][5]

Q2: What are the primary indicators of Al-Mo target poisoning?

A2: The primary indicators of target poisoning include:

A significant drop in deposition rate: This is the most direct consequence of the formation of

a low-sputter-yield compound on the target surface.[2]
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A change in the discharge voltage: For Al-Mo targets, as they become poisoned with oxygen

or nitrogen, the target voltage typically decreases.[1][6] This is due to an increase in the

secondary electron emission from the newly formed compound layer.[5]

Visible changes on the target surface: A poisoned target may exhibit a change in color or the

appearance of a whitish or discolored layer in the racetrack area.[1]

Arcing: The formation of an insulating compound layer on the target can lead to charge

buildup, resulting in arcing, which can generate particles and damage the growing film.[4]

Hysteresis effect: The relationship between the reactive gas flow rate and process

parameters like deposition rate and target voltage exhibits a hysteresis loop, indicating

different process states for the same gas flow.[7][8]

Q3: How does the addition of Molybdenum to an Aluminum target affect target poisoning?

A3: While specific research on Al-Mo alloy targets is limited, the addition of molybdenum to an

aluminum target is expected to influence the poisoning behavior. Molybdenum generally has a

lower tendency to form stable nitrides and oxides compared to aluminum under typical

sputtering conditions. This could potentially widen the process window for stable reactive

sputtering by delaying the onset of severe target poisoning. However, the exact effect will

depend on the alloy composition and the reactive gas used.

Troubleshooting Guide
This guide provides solutions to common problems encountered during the reactive sputtering

of Al-Mo.
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Problem Possible Cause Recommended Solution(s)

Sudden, sharp drop in

deposition rate.

Severe target poisoning. The

reactive gas flow has

exceeded the critical point,

leading to the formation of a

stable compound layer on the

target surface.

1. Reduce the reactive gas

flow rate significantly to a point

well below where the

poisoning occurred to clean

the target.[4] 2. Increase the

sputtering power to increase

the sputter rate of the

compound layer and revert the

target to a metallic state.[4] 3.

Implement a feedback control

system to operate in the

transition region of the

hysteresis loop.[9]

Unstable plasma and frequent

arcing.

Formation of an insulating

layer on the target surface,

leading to charge

accumulation.

1. Switch to a pulsed-DC or RF

power supply. These power

supplies can help to mitigate

charge buildup on the target

surface.[4][5] 2. Optimize the

reactive gas flow. Operate in a

regime with a lower partial

pressure of the reactive gas. 3.

Ensure proper target cooling to

prevent overheating, which

can exacerbate arcing.

Difficulty in achieving desired

film stoichiometry without

poisoning the target.

Operating in the unstable

transition region of the

hysteresis loop without proper

control.

1. Utilize a feedback control

system. Plasma emission

monitoring (PEM) or target

voltage control can be used to

maintain a stable operating

point in the transition region.[9]

2. Increase the pumping speed

of the vacuum system. A

higher pumping speed can

widen the transition region,

making it easier to control the
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process.[8] 3. Use a pulsed

gas inlet to modulate the

reactive gas supply and

prevent a runaway poisoning

effect.[5]

Inconsistent film properties

from run to run.

Drifting of the operating point

due to changes in the chamber

condition or target erosion.

1. Implement a pre-sputtering

routine to ensure the target

surface is in a consistent state

before each deposition. 2.

Utilize a closed-loop feedback

control system to maintain a

constant operating point

despite variations in the

system.[9] 3. Regularly clean

the sputtering chamber and

shields to minimize the

influence of flaking from

previously deposited material.

Experimental Protocols and Methodologies
1. Characterizing the Hysteresis Loop:

To effectively control the reactive sputtering process, it is crucial to first characterize the

hysteresis behavior for your specific Al-Mo target and system configuration.

Procedure:

Start with a clean, un-poisoned target by pre-sputtering in pure Argon for 5-10 minutes.

Set the sputtering power to the desired operating value.

Slowly and incrementally increase the reactive gas (e.g., Nitrogen or Oxygen) flow rate

while monitoring and recording the target voltage and/or deposition rate.

Continue increasing the reactive gas flow until the target is fully poisoned, which is

indicated by a sharp drop in target voltage and deposition rate.
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Once the target is poisoned, slowly and incrementally decrease the reactive gas flow rate

back to zero, again recording the target voltage and/or deposition rate at each step.

Plot the recorded data (target voltage or deposition rate vs. reactive gas flow) to visualize

the hysteresis loop. This will reveal the metallic, transition, and poisoned operating

regimes.

2. Process Control using Target Voltage Feedback:

Operating in the transition region of the hysteresis curve often yields films with the desired

stoichiometry and a reasonable deposition rate. A common method to achieve stable operation

in this region is through target voltage feedback control.

Methodology:

From the characterized hysteresis loop, identify a target voltage setpoint within the

transition region that corresponds to the desired film properties.

Utilize a PID (Proportional-Integral-Derivative) controller that adjusts the reactive gas flow

rate to maintain the target voltage at the specified setpoint.

The controller will automatically increase or decrease the reactive gas flow to compensate

for any drifts in the process, thus maintaining a stable operating point.

Quantitative Data
The following table provides a summary of process parameters from a study on the reactive co-

sputtering of Mo-Al-N films. While this data is from a co-sputtering setup, it can serve as a

starting point for developing a process with an Al-Mo alloy target.
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Parameter Value Reference

Substrate Temperature (Ts) 350 - 500 °C [10]

Mo Target Power 150 W [10]

Al Target Power 0 - 200 W [10]

Ar Flow Rate 30 sccm [10]

N2 Partial Pressure 0.04 - 0.2 Pa [10]

Total Pressure 0.5 Pa [10]

Substrate Bias -30 V [10]

Note: The resulting film composition and properties will vary depending on the specific

geometry of the sputtering system and the alloy composition of the target.
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Hysteresis Loop in Reactive Sputtering
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Caption: Hysteresis loop showing the non-linear relationship between reactive gas flow and

deposition rate.
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Caption: A logical workflow for troubleshooting target poisoning during reactive sputtering.
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Caption: Signaling pathway for a feedback-controlled reactive sputtering process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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